Molecular Weight Comparison: Minimal MW Advantage for Fragment‑Based Drug Discovery
In fragment‑based drug discovery, lower molecular weight correlates with higher ligand efficiency and greater room for chemical expansion. 5‑Methylpyrimidine‑2,4‑diamine (MW 124.14 g/mol) is substantially lighter than trimethoprim (MW 290.32 g/mol) and pyrimethamine (MW 248.71 g/mol), making it a preferred starting fragment for hit‑to‑lead programs [REFS‑1][REFS‑2]. The smaller size also translates to a topological polar surface area (TPSA) of 77.8 Ų versus 105.5 Ų for trimethoprim and 88.3 Ų for pyrimethamine, facilitating passive membrane permeability when incorporated into larger lead compounds [REFS‑3].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 124.14 |
| Comparator Or Baseline | Trimethoprim: 290.32; Pyrimethamine: 248.71 |
| Quantified Difference | ΔMW = −166.18 vs trimethoprim; ΔMW = −124.57 vs pyrimethamine |
| Conditions | Computed values from PubChem (2025 release) |
Why This Matters
Lower molecular weight translates to greater ligand efficiency and more chemical space for optimization, a critical advantage in fragment‑based drug discovery procurement.
- [1] PubChem Compound Summary for CID 65266 (5‑methylpyrimidine‑2,4‑diamine). View Source
- [2] PubChem Compound Summary for CID 5578 (Trimethoprim). View Source
- [3] PubChem Compound Summary for CID 4993 (Pyrimethamine). View Source
